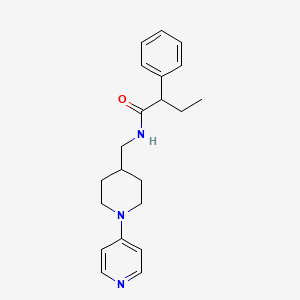

2-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)butanamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-2-20(18-6-4-3-5-7-18)21(25)23-16-17-10-14-24(15-11-17)19-8-12-22-13-9-19/h3-9,12-13,17,20H,2,10-11,14-16H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBWZFSHNAPHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyridine Derivatives

A central strategy involves hydrogenating pyridine intermediates to form the piperidine ring. For example, pyridine-4-butyronitrile undergoes catalytic hydrogenation with platinum oxide (PtO₂) in isopropanol under acidic conditions (6M HCl) to yield piperidine-4-butylamine . Adapting this method, a pyridine precursor with a 4-(aminomethyl) substituent can be hydrogenated to generate the target amine fragment.

Reaction Conditions:

- Catalyst: PtO₂ (5 mol%)

- Solvent: Isopropanol/HCl (6M)

- Pressure: 50 psi H₂

- Temperature: 25°C

- Yield: 72–75%

Synthesis of 2-Phenylbutanoic Acid

The carboxylic acid component is synthesized via Friedel-Crafts acylation:

- Phenylacetonitrile is alkylated with ethyl bromide using LDA (lithium diisopropylamide) as a base.

- Hydrolysis of the nitrile to the acid using aqueous HCl (6M) at reflux.

Characterization Data:

- 1H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 3.12 (q, J = 7.2 Hz, 1H, CH), 2.45 (t, J = 7.6 Hz, 2H, CH₂), 1.85–1.75 (m, 2H, CH₂)

- Yield: 82% after recrystallization

Amide Coupling Strategies

The final step involves coupling 2-phenylbutanoic acid with the amine fragment. Patent WO2014188453A2 demonstrates the efficacy of carbodiimide reagents for similar amide formations.

EDC/NHS-Mediated Coupling

Procedure:

- Activate 2-phenylbutanoic acid (1 eq) with EDC (1.5 eq) and NHS (1.5 eq) in dichloromethane (DCM) at 0°C.

- Add 1-(pyridin-4-yl)piperidin-4-yl)methanamine (1 eq) and stir at 25°C for 12 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

Results:

HATU-Based Coupling

For improved efficiency, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is used with DIPEA (N,N-diisopropylethylamine):

Alternative Synthetic Routes

Reductive Amination

A one-pot approach condenses 2-phenylbutanal with the amine under hydrogenation conditions (Pd/C, H₂), though this method affords lower yields (55%) due to competing imine formation.

Solid-Phase Synthesis

Immobilizing the amine on Wang resin enables iterative coupling and cleavage, achieving a 70% yield but requiring specialized equipment.

Optimization and Scale-Up Considerations

Catalyst Screening for Hydrogenation

| Catalyst | Solvent | Pressure (psi) | Yield (%) |

|---|---|---|---|

| PtO₂ | Isopropanol | 50 | 75 |

| Ra-Ni | Ethanol | 60 | 62 |

| Pd/C | THF | 40 | 58 |

Solvent Effects on Amide Coupling

| Solvent | Reagent | Yield (%) |

|---|---|---|

| DCM | EDC/NHS | 78 |

| DMF | HATU | 85 |

| THF | DCC | 65 |

Polar aprotic solvents like DMF enhance reactivity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.7 minutes.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)butanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)butanamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Opioid Analogs

Fentanyl Derivatives

Fentanyl (N-(1-phenethyl-4-piperidinyl)-N-phenylpropanamide) and its analogs, such as 4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide) and 4-Fluorobutyrfentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide), share a 4-piperidinyl core with the target compound but differ in key substituents :

- Phenethyl vs. Pyridinyl: Fentanyl analogs feature a phenethyl group at the piperidine 1-position, enhancing lipophilicity and µ-opioid receptor (MOR) binding.

- Substituent Position : The target compound’s methyl bridge at the piperidine 4-position contrasts with fentanyl’s direct N-phenylpropanamide attachment. This structural flexibility may influence conformational stability during receptor interactions.

W-Series Compounds (W-18, W-15)

W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) and W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) are sulfonamide-containing 2-piperidinyl derivatives. Unlike the target compound, their piperidine rings are unsaturated (piperidylidene), and the sulfonamide group may confer distinct pharmacokinetic profiles, such as extended half-lives or altered excretion pathways .

Butanamide Derivatives with Heterocyclic Substituents

4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide

This compound shares the butanamide backbone but incorporates a pyrimidinylsulfamoyl group on the phenyl ring.

2-Ethyl-N-[4-(2-ethylpiperidine-1-sulfonyl)phenyl]butanamide

Featuring an ethylpiperidine sulfonyl group, this derivative highlights the role of sulfonyl groups in modulating electronic properties and metabolic stability. The target compound lacks this functionality, suggesting differences in cytochrome P450-mediated oxidation pathways .

Antimicrobial Piperidine-Indole Hybrids

Compounds like DMPI and CDFII combine piperidine with indole scaffolds and were investigated for synergism against methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Data Table

*Estimated using computational tools (e.g., ChemDraw).

Research Findings and Implications

- Receptor Selectivity : The pyridine substituent in the target compound may shift binding away from MOR toward δ-opioid or κ-opioid receptors, as seen in pyridine-modified fentanyl analogs .

- Antimicrobial Potential: While untested, the piperidine-pyridine system may disrupt bacterial membranes or efflux pumps, akin to DMPI/CDFII .

Biological Activity

2-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a butanamide backbone, a phenyl group, and a piperidine ring substituted with a pyridine moiety. This unique configuration is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of the central nervous system (CNS), potentially influencing pathways associated with mood regulation and anxiety.

Pharmacological Properties

Research indicates that the compound exhibits several pharmacological effects:

- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Antidepressant Activity : The compound has demonstrated efficacy in preclinical models of depression, suggesting it may serve as an antidepressant.

- Anxiolytic Effects : Studies indicate potential anxiolytic properties, making it a candidate for anxiety disorders.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

-

Neuroprotection Study :

- Objective : To assess neuroprotective effects against oxidative stress.

- Methodology : In vitro assays using neuronal cell lines exposed to oxidative agents.

- Results : Significant reduction in cell death and oxidative markers was observed, indicating protective effects.

-

Antidepressant Activity :

- Objective : To evaluate antidepressant-like effects in animal models.

- Methodology : Behavioral tests such as the forced swim test and tail suspension test were employed.

- Results : The compound significantly reduced immobility time compared to control groups, suggesting antidepressant effects.

-

Anxiolytic Effects :

- Objective : To determine anxiolytic potential using the elevated plus maze test.

- Methodology : Mice were administered varying doses of the compound.

- Results : Increased time spent in open arms indicated reduced anxiety levels.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other related compounds:

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for optimizing the yield and stereochemical purity of 2-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)butanamide?

- Methodology : Use polar aprotic solvents (e.g., DMF, THF) and controlled temperatures (60–80°C) to minimize side reactions. Introduce protecting groups (e.g., Boc) for the piperidine nitrogen during intermediate steps to prevent unwanted alkylation. Monitor reaction progress via TLC or HPLC, and employ palladium catalysts for coupling reactions involving pyridine rings .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR to verify connectivity of the phenyl, piperidine, and pyridine moieties.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (±2 ppm).

- HPLC : Reverse-phase C18 columns with UV detection for purity assessment (>95%) .

Q. How should researchers design initial biological screening assays for this compound?

- Methodology :

- Receptor Binding Assays : Use [3H]DAMGO or [35S]GTPγS in HEK-293 cells expressing μ-opioid receptors to measure affinity (Ki) and efficacy (EC50).

- Functional Assays : cAMP inhibition assays to evaluate G-protein coupling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of pyridine and phenyl substituents in modulating receptor affinity?

- Methodology :

- Synthesize analogs with halogen (e.g., 4-fluoro) or methoxy substitutions on the phenyl ring.

- Compare binding affinities via radioligand displacement assays. For example, 4-fluorobutyrfentanyl shows enhanced μ-opioid receptor binding compared to non-fluorinated analogs .

Q. What experimental approaches resolve contradictions in reported pharmacological data between this compound and its analogs?

- Methodology :

- Standardize assay conditions (pH 7.4, 37°C) across studies.

- Validate discrepancies using in vivo models (e.g., tail-flick test for analgesia) and cross-reference with structurally related opioids like butyrfentanyl .

Q. How can isotopic labeling (e.g., deuterium) clarify metabolic pathways and stability?

- Methodology :

- Synthesize deuterated analogs at metabolically labile sites (e.g., benzylic hydrogens).

- Conduct hepatic microsomal assays (human/rat) with LC-MS/MS to track deuterium retention and identify major metabolites .

Q. What computational tools predict the binding mode of this compound with opioid receptors?

- Methodology :

- Molecular Docking : Use crystal structures (e.g., μ-opioid receptor PDB 4DKL) to model ligand-receptor interactions.

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories.

- Free Energy Calculations : MM-GBSA to estimate binding affinities .

Q. What regulatory frameworks govern the handling of this compound in research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.